N-(3-Bromo-2-methylphenyl)oxetan-3-amine
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Overview
Description
N-(3-Bromo-2-methylphenyl)oxetan-3-amine is a chemical compound characterized by its bromine and methyl groups attached to a phenyl ring, which is further connected to an oxetan-3-amine group. This compound is of interest in various scientific and industrial applications due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized through the bromination of 2-methylphenol followed by amination with oxetan-3-amine.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed to introduce the bromo and methyl groups onto the phenyl ring.
Industrial Production Methods:
Batch Processing: Large-scale production often involves batch processing where reactants are added in stages to control reaction conditions.
Continuous Flow Chemistry: This method can be used to enhance efficiency and safety by continuously feeding reactants through a reactor.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromo group to a hydroxyl group.
Reduction: Reduction reactions can reduce the bromo group to hydrogen.
Substitution: Substitution reactions can replace the bromo group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Hydroxylated Compounds: Resulting from oxidation reactions.
Hydrogenated Compounds: Resulting from reduction reactions.
Substituted Phenyl Compounds: Resulting from substitution reactions.
Scientific Research Applications
Chemistry: N-(3-Bromo-2-methylphenyl)oxetan-3-amine is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound can be used in biological studies to understand the effects of brominated phenyl compounds on biological systems. Medicine: Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(3-Bromo-2-methylphenyl)oxetan-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The bromo group can influence the compound's binding affinity to receptors, while the oxetan-3-amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
N-(3-Bromo-2-methylphenyl)benzamide: Similar in structure but with a benzamide group instead of oxetan-3-amine.
N-(3-Bromo-2-methylphenyl)-3-fluorobenzamide: Similar to the above but with a fluorine atom on the benzamide group.
N-(3-Bromo-2-methylphenyl)-2-furamide: Similar but with a furamide group instead of oxetan-3-amine.
Properties
IUPAC Name |
N-(3-bromo-2-methylphenyl)oxetan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-9(11)3-2-4-10(7)12-8-5-13-6-8/h2-4,8,12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTFBRGEDCHKHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)NC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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